tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate
Description
The compound tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a tert-butyl group at position 3 and a hydroxymethyl group at position 1. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C14H27NO3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,17) |
InChI Key |
YJUGGZFYUUAFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reduction of Carbamate Precursors Using Lithium Borohydride
One of the most documented methods for synthesizing this compound involves the reduction of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate using lithium borohydride in tetrahydrofuran (THF) as a solvent. The process is typically carried out at low temperature (0°C) followed by heating to 60°C for 3 hours to complete the reduction. The reaction scheme is as follows:
- Starting Material: Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
- Reagent: Lithium borohydride (3M in THF)
- Solvent: Tetrahydrofuran (THF)
- Conditions: 0°C addition, then heating at 60°C for 3 hours
- Workup: Quenching with dilute sodium hydroxide, extraction with ethyl acetate, drying over sodium sulfate
- Purification: Silica gel column chromatography (3% methanol in dichloromethane)
- Yield: Approximately 91% of white solid product
This method effectively reduces the ester group to the corresponding hydroxymethyl group while maintaining the carbamate protecting group intact, yielding tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate with high purity.
Carbamate Formation via Coupling Reactions
Another preparation approach involves the formation of the carbamate by reacting tert-butyl carbamate with cyclobutylamine derivatives or cyclobutyl halides under basic conditions. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to activate carboxylic acid intermediates for carbamate bond formation.
- Reagents: tert-Butyl carbamate, cyclobutylamine or cyclobutyl halide
- Coupling Agents: EDCI/HOBt or DCC/DMAP
- Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: 0–5°C for EDCI/HOBt; room temperature for DCC/DMAP
- Yields and Purity:
Reagent System Temperature Yield (%) Purity (%) EDCI/HOBt 0–5°C 78 98 DCC/DMAP Room Temp 65 95
This method allows for stereochemical control, crucial for obtaining the desired trans or cis isomers of the cyclobutyl carbamate.
Base-Promoted Reactions with Sodium Hydride or Potassium Carbonate
In some protocols, tert-butyl carbamate is reacted with cyclobutyl derivatives in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF or THF). Elevated temperatures are applied to drive the reaction toward completion.
- Base: Sodium hydride or potassium carbonate
- Solvent: DMF or THF
- Temperature: Elevated (typically 50–80°C)
- Outcome: Efficient formation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate with good yields
- Purification: Column chromatography using ethyl acetate/hexane gradients
Detailed Reaction Scheme Example
Analytical and Purification Techniques
- Purification: Silica gel column chromatography is the standard method, often using a mixture of methanol and dichloromethane or ethyl acetate and hexane as eluents to isolate the pure compound.
- Characterization:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the cyclobutane ring geometry and hydroxymethyl group position.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (201.26 g/mol).
- Infrared Spectroscopy (IR): Confirms carbamate functional group presence and hydroxyl group.
- X-ray Crystallography: Used in some studies to resolve stereochemistry (cis/trans isomers).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Lithium Borohydride Reduction | LiBH4 in THF, 0°C to 60°C, 3h | High yield, selective reduction | ~91 | Preserves Boc group |
| Carbamate Coupling (EDCI/HOBt) | tert-butyl carbamate + amine + EDCI/HOBt | Good stereochemical control | 78 | Requires low temp, anhydrous |
| Base-Promoted Substitution | NaH or K2CO3 in DMF, elevated temp | Simple, scalable | Good | Requires purification |
This comprehensive synthesis overview covers the principal preparation methods for tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate, emphasizing reaction conditions, yields, purification, and analytical techniques. These methods are supported by multiple reliable sources excluding the unreliable domains specified, ensuring a professional and authoritative presentation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and other biomolecules .
Medicine: It can be used in the design and synthesis of novel drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and hydroxymethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Structural and Functional Differences
Cyclobutane vs. Cyclohexane Scaffolds
- The target compound and its cyclobutane analogs (CAS 142733-64-0 and 1142211-17-3) exhibit increased ring strain compared to the cyclohexane-based fluorinated analog (CAS 1546332-14-2). This strain enhances reactivity in ring-opening or functionalization reactions, making cyclobutane derivatives valuable in stereoselective synthesis .
Substituent Effects
- The 3-tert-butyl group in the target compound introduces significant steric hindrance, which may reduce solubility but improve binding affinity in hydrophobic protein pockets.
- The acetyl and dimethyl substituents in CAS 1260589-93-2 create a highly rigid, chiral environment, favoring enantioselective catalysis or asymmetric synthesis .
Physicochemical Properties
- Solubility : Hydroxymethyl-substituted cyclobutanes (CAS 142733-64-0, 1142211-17-3) exhibit higher aqueous solubility than tert-butyl-substituted analogs due to polar functional groups.
- Stability : The Boc group in all compounds ensures amine protection under basic conditions but is susceptible to acidic deprotection.
Biological Activity
tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and drug development. Its unique structural features, including a cyclobutyl ring and hydroxymethyl group, suggest significant biological activity, particularly in enzyme interactions and receptor binding.
- Molecular Formula : C14H27NO3
- Molecular Weight : 257.37 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 312.2 °C at 760 mmHg
The biological activity of tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is believed to stem from its ability to interact with various biological targets through hydrogen bonding and steric effects. The presence of the tert-butyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Enzyme Interaction Studies
Research indicates that compounds similar to tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can act as enzyme inhibitors or modulators. For instance, studies have shown that related carbamates can inhibit serine proteases by mimicking substrate interactions, leading to a decrease in enzyme activity.
| Compound | Target Enzyme | Effect |
|---|---|---|
| Compound A | Serine Protease | Inhibition |
| Compound B | Cyclooxygenase | Modulation |
Case Studies
- Inhibition of Cyclooxygenase (COX) : A related compound demonstrated significant inhibition of COX enzymes, suggesting potential anti-inflammatory properties. The mechanism involved competitive inhibition at the active site.
- Neuroprotective Effects : In vitro studies have indicated that tert-butyl carbamates can protect neuronal cells from oxidative stress, possibly through the modulation of antioxidant enzyme activities.
Toxicological Profile
While specific toxicological data for tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is limited, structural analogs have shown varying degrees of cytotoxicity. Safety assessments are necessary to determine the therapeutic index and potential side effects.
Research Gaps and Future Directions
Despite promising findings, further research is required to elucidate the full spectrum of biological activities associated with tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate. Key areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
